molecular formula C19H16N2O3S B2700596 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide CAS No. 955685-29-7

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2700596
CAS No.: 955685-29-7
M. Wt: 352.41
InChI Key: FGCWQJBMUKNWKY-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a thiophene-2-carboxamide moiety at position 5.

The synthesis of such compounds typically involves coupling acyl chlorides (e.g., thiophene-2-carbonyl chloride) with amine-containing precursors under reflux conditions in polar solvents like acetonitrile, as seen in related systems . The tetrahydroisoquinoline scaffold is pharmacologically significant, often associated with central nervous system activity, though the biological profile of this specific derivative remains underexplored.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(17-4-2-10-25-17)20-15-6-5-13-7-8-21(12-14(13)11-15)19(23)16-3-1-9-24-16/h1-6,9-11H,7-8,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCWQJBMUKNWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, a tetrahydroisoquinoline moiety, and a thiophene-2-carboxamide group. The molecular formula is C15H14N2O3SC_{15}H_{14}N_2O_3S with a molecular weight of approximately 302.35 g/mol. The structural complexity allows for diverse interactions with biological targets.

  • Enzyme Inhibition : The compound's structure suggests potential inhibitory activity against specific enzymes involved in various biochemical pathways. Similar compounds have been shown to inhibit prolyl hydroxylase domain-containing protein (PHD) and factor inhibiting HIF-1 (FIH-1), which are crucial in regulating hypoxia-inducible factors (HIFs) that play roles in cancer progression and cellular response to hypoxia .
  • Receptor Binding : The structural motifs present in this compound suggest that it may bind to receptors involved in various signaling pathways. This binding could modulate receptor activity and influence downstream signaling cascades.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A study involving furan and thiophene derivatives demonstrated their ability to activate HIF pathways under hypoxic conditions by inhibiting FIH-1. This activation can lead to increased expression of genes associated with cell survival and proliferation in cancer cells .

Antioxidant Properties

The compound may also exhibit antioxidant activity due to the presence of the furan and thiophene rings. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of similar compounds. For example:

CompoundActivityIC50 (µM)Reference
Furan Derivative AAnticancer15
Thiophene Derivative BAntioxidant20
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophenePotential InhibitorTBD

These findings indicate that compounds with similar structures can possess varying degrees of biological activity.

Toxicity Studies

Toxicity assessments using MTS assays have shown that many derivatives exhibit low cytotoxicity towards normal cell lines while maintaining significant activity against cancer cell lines. This selectivity is essential for developing therapeutic agents with minimal side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Thiophene and Furan Carboxamides

N-(2-Nitrophenyl)thiophene-2-carboxamide () shares the thiophene-2-carboxamide group but substitutes the tetrahydroisoquinoline core with a nitro-substituted benzene ring. Key differences include:

  • Dihedral angles : The angle between the benzene and thiophene rings in N-(2-nitrophenyl)thiophene-2-carboxamide is 13.53° (molecule A) and 8.50° (molecule B), compared to 9.71° in its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) . These angles influence molecular planarity and packing.
  • Crystal packing : Unlike 2NPFC, the thiophene derivative exhibits weak C–H⋯O and C–H⋯S interactions but lacks classical hydrogen bonds .

Thiophene fentanyl hydrochloride (), a fentanyl analog with a thiophene substituent, diverges significantly in core structure (piperidine vs. tetrahydroisoquinoline) but highlights the role of heterocycles in modulating opioid receptor affinity. Its toxicological data remain incomplete, underscoring a common gap in safety profiles for novel analogs .

Functional Group Impact

  • Furan vs.
  • Tetrahydroisoquinoline vs. Benzene: The partially saturated isoquinoline core may enhance solubility and conformational flexibility compared to planar aromatic systems.

Data Tables

Table 1: Structural and Geometric Comparison

Compound Name Molecular Formula Key Substituents Dihedral Angle (Aromatic Rings) Notable Interactions
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S Thiophene, nitrobenzene 13.53° (A), 8.50° (B) C–H⋯O, C–H⋯S
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) C₁₁H₈N₂O₄ Furan, nitrobenzene 9.71° Classical H-bonds
Thiophene fentanyl hydrochloride C₂₄H₂₆N₂OS·HCl Thiophene, piperidine N/A Opioid receptor binding

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